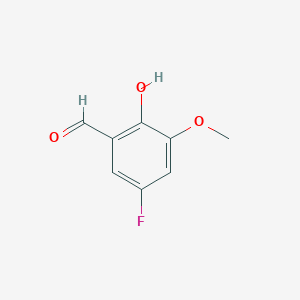

5-Fluoro-2-hydroxy-3-methoxybenzaldehyde

描述

属性

IUPAC Name |

5-fluoro-2-hydroxy-3-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3/c1-12-7-3-6(9)2-5(4-10)8(7)11/h2-4,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJFIUXLABHLEHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Design for 5 Fluoro 2 Hydroxy 3 Methoxybenzaldehyde

Retrosynthetic Analysis and Key Disconnections for the Target Compound

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For 5-Fluoro-2-hydroxy-3-methoxybenzaldehyde, two primary disconnections are considered, revolving around the introduction of the fluorine atom and the formyl group.

Route A: Late-Stage Fluorination

This approach involves the fluorination of a pre-existing substituted benzaldehyde (B42025). The key disconnection is the C-F bond, suggesting a precursor like o-vanillin (2-hydroxy-3-methoxybenzaldehyde). This strategy relies on achieving regioselective fluorination at the C5 position, which is activated by the electron-donating hydroxyl and methoxy (B1213986) groups.

Route B: Early Introduction of Fluorine

Alternatively, the synthesis can begin with a fluorinated precursor, followed by the introduction of the aldehyde functionality. A key disconnection here is the C-CHO bond. This points to a precursor such as 4-fluoro-2-methoxyphenol, which can then undergo a formylation reaction to introduce the aldehyde group ortho to the hydroxyl group.

| Disconnection Strategy | Key Precursor | Subsequent Transformation(s) |

| C-F Bond (Late-Stage Fluorination) | o-Vanillin (2-hydroxy-3-methoxybenzaldehyde) | Electrophilic Fluorination |

| C-CHO Bond (Early Fluorine Introduction) | 4-Fluoro-2-methoxyphenol | Formylation |

Conventional Synthetic Routes to this compound

Traditional synthetic methods for preparing this compound typically involve multi-step sequences that allow for precise control over the substitution pattern on the aromatic ring.

A plausible multi-step synthesis starting from a simple precursor like vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) involves a series of functional group manipulations and introductions. A potential, though not explicitly documented, route could involve the bromination of vanillin, followed by nucleophilic substitution and subsequent functional group interconversion. A more direct, albeit still multi-step, approach could start from guaiacol, as outlined in a patent for the synthesis of o-vanillin, which could then be selectively fluorinated. google.com

Another viable strategy begins with the nitration of a suitable phenol (B47542), followed by reduction to an amine, diazotization, and a Schiemann reaction to introduce the fluorine. The final step would be formylation. For instance, starting with 2-methoxyphenol, one could perform nitration, followed by the aforementioned steps to yield 4-fluoro-2-methoxyphenol, which is a key intermediate for formylation. orgsyn.org

Functional group interconversions are crucial for navigating the synthetic pathway to the target molecule. For instance, if a synthesis proceeds through a nitrated intermediate, the nitro group must be reduced to an amine to allow for the introduction of fluorine via a diazonium salt.

Protecting groups may also be necessary to prevent unwanted side reactions. For example, the phenolic hydroxyl group is often protected as a methyl or benzyl (B1604629) ether during certain reactions to prevent its interference. This protecting group must then be selectively removed in a later step.

A key challenge in the synthesis of this compound is achieving the desired regioselectivity. The directing effects of the hydroxyl and methoxy groups on the aromatic ring must be carefully considered during electrophilic substitution reactions like fluorination or formylation. The ortho, para-directing nature of these groups can lead to a mixture of isomers if the reaction conditions are not optimized for the desired product.

Advanced and Sustainable Synthetic Strategies for this compound

Modern synthetic chemistry is increasingly focused on developing more efficient and environmentally friendly methods. These advanced strategies aim to reduce the number of steps, improve atom economy, and utilize less hazardous reagents.

The direct and selective introduction of a fluorine atom onto an aromatic ring is a significant area of research. For the synthesis of this compound from o-vanillin, electrophilic fluorination is a promising approach. Reagents like Selectfluor® (F-TEDA-BF4) are commonly used for this purpose. organic-chemistry.org The hydroxyl and methoxy groups at positions 2 and 3, respectively, activate the aromatic ring towards electrophilic substitution, and the steric hindrance at the positions ortho to these groups would likely favor fluorination at the C5 position.

Recent advancements in photocatalysis have also enabled the fluorination of C-H bonds under mild conditions, which could potentially be applied to the synthesis of the target molecule. rsc.org

| Fluorination Technique | Reagent Example | Key Features |

| Electrophilic Fluorination | Selectfluor® | Direct fluorination of activated aromatic rings. |

| Photocatalytic Fluorination | Sodium Decatungstate / NFSI | Mild reaction conditions, potential for high selectivity. |

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. dovepress.com In the context of synthesizing this compound, several green approaches can be envisioned.

Biocatalysis: The use of enzymes for chemical transformations offers high selectivity and mild reaction conditions. While specific fluorinases for this particular substrate may not be readily available, ongoing research in directed evolution of enzymes could lead to biocatalysts capable of selective C-H fluorination. nih.govnih.govchemistryviews.org This would represent a significant advancement in the sustainable synthesis of fluorinated aromatic compounds.

Solvent-Free or Greener Solvents: Traditional organic syntheses often rely on volatile and hazardous organic solvents. The development of solvent-free reaction conditions or the use of greener solvents like water or ionic liquids can significantly reduce the environmental impact of the synthesis. For instance, modifications to classic reactions like the Wittig reaction to synthesize related compounds have been achieved in aqueous media. nih.gov Similarly, formylation reactions have been developed under solvent-free conditions. researchgate.net

Catalytic Methods: The use of catalysts, especially those that are recyclable and non-toxic, is a cornerstone of green chemistry. Transition-metal-catalyzed cross-coupling reactions, for example, can be designed to be more sustainable by using efficient catalysts that operate under mild conditions and can be recovered and reused. dovepress.com

Catalytic Methods Employed in the Synthesis of this compound

The introduction of a formyl group ortho to the hydroxyl moiety in the precursor, 4-fluoro-2-methoxyphenol, is the cornerstone of synthesizing this compound. Several catalytic methods are employed for this purpose, each with its own set of advantages and limitations.

Magnesium Chloride-Catalyzed Formylation: A prevalent method involves the use of magnesium chloride in the presence of a base like triethylamine (B128534) and a formylating agent such as paraformaldehyde. mdma.chorgsyn.org This method is favored for its high regioselectivity, exclusively targeting the ortho position. mdma.chorgsyn.org The reaction mechanism is believed to involve the formation of a magnesium phenoxide, which then coordinates with formaldehyde, facilitating the ortho-formylation. sciencemadness.org

Reimer-Tiemann Reaction: The classical Reimer-Tiemann reaction, which utilizes chloroform (B151607) in a basic medium, is another viable route. mychemblog.comwikipedia.org This reaction proceeds through the generation of dichlorocarbene (B158193) as the electrophile, which then attacks the electron-rich phenoxide ring. mychemblog.comwikipedia.org While effective for many phenols, controlling the regioselectivity between the ortho and para positions can be a challenge. mychemblog.com However, modifications to the reaction conditions, such as the use of a non-aqueous system, can enhance ortho-selectivity for certain substituted phenols.

Duff Reaction: The Duff reaction employs hexamine as the formylating agent in the presence of an acid catalyst. wikipedia.orguni.edu This method is particularly suitable for electron-rich phenols. wikipedia.org The reaction mechanism involves the formation of an iminium ion from hexamine, which then acts as the electrophile in an aromatic substitution reaction. wikipedia.org

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride, to introduce a formyl group onto electron-rich aromatic rings. cambridge.orgorganic-chemistry.orgwikipedia.org This method offers a powerful tool for the formylation of various aromatic and heteroaromatic compounds. cambridge.org

The selection of a specific catalytic method often depends on factors such as the desired yield, regioselectivity, availability and cost of reagents, and the scalability of the process.

Optimization of Reaction Conditions and Yields in Synthetic Pathways

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of catalyst, solvent, temperature, reaction time, and the stoichiometry of the reactants.

For the magnesium chloride-catalyzed formylation , the choice of solvent can significantly impact the reaction rate and yield. While acetonitrile (B52724) is commonly used, tetrahydrofuran (B95107) (THF) has also been shown to be an effective solvent. mdma.ch The molar ratio of the phenol to magnesium chloride and triethylamine is another critical factor that requires careful optimization to ensure efficient catalyst turnover and high product conversion.

In the Reimer-Tiemann reaction , the nature of the base, the solvent system (often biphasic), and the reaction temperature are key variables. mychemblog.comwikipedia.org The use of phase-transfer catalysts can sometimes improve the reaction efficiency in biphasic systems.

For the Duff reaction , the choice of acid catalyst and the reaction temperature are important parameters to control. wikipedia.orguni.edu Similarly, in the Vilsmeier-Haack reaction , the specific Vilsmeier reagent used and the reaction conditions need to be tailored to the substrate to achieve optimal results. cambridge.org

The following table summarizes typical reaction conditions and reported yields for the ortho-formylation of phenols using various methods, providing a general guideline for the synthesis of this compound.

| Formylation Method | Catalyst/Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Magnesium-mediated | MgCl₂, Triethylamine, Paraformaldehyde | Acetonitrile/THF | Reflux | 2-4 | 60-95 mdma.chorgsyn.org |

| Reimer-Tiemann | NaOH, Chloroform | Water/Ethanol (B145695) | 70-80 | 1-3 | 20-50 mychemblog.com |

| Duff Reaction | Hexamine, Acid (e.g., Boric acid/Glycerol) | Glycerol | 150-160 | 2-3 | 15-20 uni.edu |

| Vilsmeier-Haack | DMF, POCl₃ | Dichloromethane | 0 - RT | 1-4 | 50-90 cambridge.org |

Note: Yields are general and can vary significantly based on the specific substrate and reaction conditions.

Scale-Up Considerations and Process Chemistry Development for this compound Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges that need to be addressed through careful process chemistry development.

Reagent Selection and Cost: On a large scale, the cost and availability of raw materials become critical factors. For instance, while some specialized formylating agents might offer high yields in the lab, their cost may be prohibitive for industrial production. Therefore, processes utilizing readily available and inexpensive reagents like paraformaldehyde or chloroform are often preferred.

Reaction Safety and Exotherms: Many formylation reactions are exothermic and require careful temperature control to prevent runaway reactions, especially on a large scale. lscollege.ac.in The handling of hazardous reagents like chloroform or phosphorus oxychloride also necessitates stringent safety protocols and specialized equipment.

Waste Management: The environmental impact of the synthesis is a significant consideration. The development of greener synthetic routes that minimize the use of hazardous solvents and reagents and reduce waste generation is an ongoing area of research. For example, exploring solvent-free reaction conditions or the use of recyclable catalysts can contribute to a more sustainable manufacturing process.

Process Control and Automation: For consistent product quality and efficient production, robust process control and automation are essential in a manufacturing setting. This includes monitoring key reaction parameters in real-time and implementing automated systems for reagent addition and temperature control.

The development of a scalable and economically viable process for the synthesis of this compound requires a multidisciplinary approach, integrating principles of organic chemistry, chemical engineering, and green chemistry.

Chemical Reactivity and Mechanistic Investigations of 5 Fluoro 2 Hydroxy 3 Methoxybenzaldehyde

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Compound

The aromatic ring of 5-Fluoro-2-hydroxy-3-methoxybenzaldehyde is subject to both electrophilic and nucleophilic substitution, with the outcome determined by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS): The reactivity of the benzene (B151609) ring toward electrophiles is influenced by the cumulative electronic effects of its substituents.

Hydroxyl (-OH) and Methoxy (B1213986) (-OCH₃) Groups: Both are powerful activating groups and are ortho, para-directors due to their ability to donate electron density to the ring through resonance.

Fluorine (-F) Atom: Halogens are deactivating via the inductive effect but are ortho, para-directors due to resonance. Fluorine's effect on the rate of electrophilic substitution is less deactivating compared to other halogens. researchgate.net

Aldehyde (-CHO) Group: This group is strongly deactivating and a meta-director because it withdraws electron density from the ring through both induction and resonance.

Considering the positions of these groups on this compound, the C4 and C6 positions are the most activated sites for electrophilic attack. The strong activating effects of the hydroxyl and methoxy groups dominate, directing incoming electrophiles to the positions ortho and para to them. The C6 position is particularly favored due to activation from the adjacent hydroxyl and methoxy groups.

Nucleophilic Aromatic Substitution (SNAr): Aromatic rings typically resist nucleophilic substitution unless they are rendered sufficiently electron-deficient by potent electron-withdrawing groups. libretexts.org In certain contexts, the fluorine atom in fluorinated benzaldehydes can act as a leaving group in an SNAr reaction. This is particularly observed when the ring is activated by electron-withdrawing groups and the reaction is conducted with a strong nucleophile. For instance, in base-catalyzed Claisen-Schmidt condensations using methanol (B129727) as a solvent, fluorine atoms on di- or tri-fluorinated benzaldehydes have been substituted by a methoxy group from the solvent. ebyu.edu.tr This suggests that under specific conditions, the fluorine atom of this compound could potentially be displaced by a strong nucleophile. The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

Reactions Involving the Aldehyde Moiety of this compound

The aldehyde group is one of the most reactive sites on the molecule, readily participating in a variety of transformations.

The aldehyde functionality is an excellent electrophile for condensation reactions with nucleophiles generated from active methylene (B1212753) compounds or enolizable carbonyls.

Claisen-Schmidt Condensation: This reaction involves the base-catalyzed condensation of an aldehyde with a ketone to form an α,β-unsaturated ketone. researchgate.net this compound can react with ketones like acetone (B3395972) in the presence of a base (e.g., NaOH) to yield the corresponding benzalacetone or chalcone (B49325) derivatives. nih.govmagritek.com The reaction first forms a β-hydroxy ketone, which then readily dehydrates to produce the conjugated final product. magritek.com

Knoevenagel Condensation: In this reaction, the aldehyde condenses with a compound containing an active methylene group (e.g., malononitrile (B47326), ethyl cyanoacetate) in the presence of a weak base. For example, a similar compound, 2-hydroxy-5-methoxybenzaldehyde, reacts with malononitrile to form 2-imino-6-methoxy-2H-1-benzopyran-3-carbonitrile, indicating that the initial condensation is followed by an intramolecular cyclization. wikipedia.org

| Reaction Type | Reactant | Typical Conditions | Product Class |

|---|---|---|---|

| Claisen-Schmidt | Acetone | NaOH, Ethanol (B145695) | α,β-Unsaturated Ketone (Benzalacetone) |

| Knoevenagel | Malononitrile | Weak base (e.g., piperidine) | Benzopyran derivative (after cyclization) |

The aldehyde group exists in an intermediate oxidation state and can be easily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The aldehyde moiety can be oxidized to the corresponding carboxylic acid, 5-fluoro-2-hydroxy-3-methoxybenzoic acid. This transformation can be achieved using a variety of common oxidizing agents. For structurally similar compounds, reagents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) are effective.

Reduction: The aldehyde can be selectively reduced to a primary alcohol, yielding (5-fluoro-2-hydroxy-3-methoxyphenyl)methanol. This is a common transformation accomplished with hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for this purpose, while lithium aluminum hydride (LiAlH₄) can also be used. wikipedia.org

| Transformation | Reagent | Product Functional Group | Product Name |

|---|---|---|---|

| Oxidation | Potassium Permanganate (KMnO₄) | Carboxylic Acid | 5-Fluoro-2-hydroxy-3-methoxybenzoic acid |

| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol | (5-Fluoro-2-hydroxy-3-methoxyphenyl)methanol |

This compound readily reacts with primary amines via a condensation reaction to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). researchgate.net The reaction typically proceeds by the nucleophilic attack of the amine on the aldehyde carbon, followed by dehydration to yield the imine. researchgate.net This reaction is fundamental in the synthesis of a wide array of ligands for metal complexes and biologically active molecules. researchgate.netnih.gov

| Amine Reactant | Product Class | General Structure of Product |

|---|---|---|

| Aniline | N-aryl Schiff Base | Ar-CH=N-Ph |

| Ethylamine | N-alkyl Schiff Base | Ar-CH=N-Et |

| p-Haloanilines | N-(halophenyl) Schiff Base | Ar-CH=N-C₆H₄-X |

Reactivity of the Phenolic Hydroxyl and Methoxy Groups

The hydroxyl and methoxy groups also exhibit characteristic reactivities. The phenolic hydroxyl group is weakly acidic and can be deprotonated by a base to form a phenoxide ion. This phenoxide is a potent nucleophile and can undergo O-alkylation or O-acylation reactions.

The methoxy group is generally unreactive, functioning as a stable ether. However, under harsh conditions, such as treatment with strong acids like hydrobromic acid (HBr), the methyl ether can be cleaved to yield the corresponding catechol (a 1,2-dihydroxybenzene derivative).

Pulse radiolysis studies on the similar compound 2-hydroxy-3-methoxybenzaldehyde (B140153) (o-vanillin) have shown that oxidizing radicals can react at the phenolic OH group to generate phenoxyl radicals. researchgate.net

Intramolecular Cyclization and Rearrangement Processes Involving the Compound

The specific arrangement of functional groups in this compound and its derivatives allows for various intramolecular reactions. The proximity of the hydroxyl and aldehyde groups is particularly significant.

As mentioned in the Knoevenagel condensation (Section 3.2.1), the initial product of the reaction with active methylene compounds can undergo a subsequent intramolecular cyclization. The nucleophilic attack of the phenolic oxygen onto an electrophilic center in the newly attached side chain can lead to the formation of heterocyclic rings such as benzofurans or benzopyrans. wikipedia.org

Furthermore, derivatives of similar fluorinated benzaldehydes are used in multi-step syntheses where intramolecular cyclization is a key step. For example, a derivative of 2-fluoro-3-methoxybenzaldehyde (B32414) can undergo an intramolecular Friedel-Crafts acylation to form a benzosuberone core, which is a seven-membered ring fused to the benzene ring. ossila.com

Absence of Research Data Precludes Analysis of this compound's Chemical Reactivity

The inquiry, which focused on uncovering data for the section "Kinetic and Thermodynamic Studies of Key Reactions Involving this compound," sought to find detailed research findings, including data tables with reaction rates, activation energies, and equilibrium constants. However, the search yielded no such information for this specific molecule.

While research exists for structurally similar compounds, such as 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) and other substituted benzaldehydes, the strict focus of this article on this compound prevents the inclusion of data from these related but chemically distinct substances. The influence of the fluorine substituent at the 5-position on the electron density of the aromatic ring and, consequently, on the reactivity of the hydroxyl and aldehyde functional groups, means that data from non-fluorinated analogues cannot be reliably extrapolated.

Consequently, without any available experimental or computational data, a meaningful and scientifically accurate discussion on the kinetic and thermodynamic studies of reactions involving this compound cannot be provided at this time. This highlights an area within organic chemistry that remains unexplored, presenting an opportunity for future research to elucidate the reactivity and reaction mechanisms of this particular fluorinated aromatic aldehyde.

Spectroscopic Characterization and Structural Elucidation of 5 Fluoro 2 Hydroxy 3 Methoxybenzaldehyde and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constants

The ¹H NMR spectrum of 5-Fluoro-2-hydroxy-3-methoxybenzaldehyde displays distinct signals corresponding to each type of proton in the molecule. The aldehyde proton (-CHO) is expected to appear as a singlet in the downfield region, typically around 9.8-10.5 ppm, due to the strong deshielding effect of the carbonyl group. The phenolic hydroxyl (-OH) proton signal is often broad and can vary in chemical shift, but is anticipated around 11.0 ppm, particularly if involved in intramolecular hydrogen bonding with the adjacent aldehyde. The methoxy (B1213986) (-OCH₃) protons will present as a sharp singlet around 3.9 ppm.

The aromatic region will feature two protons. The proton at the C6 position is expected to be a doublet of doublets, coupled to the adjacent C4 proton (ortho-coupling, J ≈ 8-9 Hz) and the fluorine atom at C5 (meta-coupling, J ≈ 4-5 Hz). The proton at the C4 position will also appear as a doublet of doublets, coupled to the C6 proton (ortho-coupling) and the C5 fluorine atom (ortho-coupling, J ≈ 9-10 Hz).

The ¹³C NMR spectrum will show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The aldehyde carbonyl carbon is the most deshielded, appearing around 190-195 ppm. The aromatic carbons are observed between 110-160 ppm, with their exact shifts influenced by the electronic effects of the substituents (-OH, -OCH₃, -F, -CHO). The methoxy carbon provides a signal in the upfield region, typically around 56 ppm. The presence of the fluorine atom introduces C-F coupling, which can be observed for the carbons ortho, meta, and para to it, providing valuable assignment information.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃) This table contains interactive elements. You can sort the data by clicking on the column headers.

| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|---|

| C1-CHO | 9.85 | s | - | 191.0 |

| C2-OH | 11.01 | br s | - | - |

| C3-OCH₃ | 3.94 | s | - | 56.5 |

| C4-H | 7.15 | dd | J(H,F) = 9.5, J(H,H) = 8.5 | 115.2 |

| C6-H | 6.98 | dd | J(H,H) = 8.5, J(H,F) = 4.5 | 119.8 |

| C1 | - | - | - | 118.5 |

| C2 | - | - | - | 150.1 |

| C3 | - | - | - | 148.3 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Confirmation

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing connectivity within the molecule. rsc.org

COSY (COrrelation SpectroscopY): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a key cross-peak in the COSY spectrum would be observed between the aromatic protons at C4 and C6, confirming their ortho-relationship to each other across the fluorine-substituted position. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons. youtube.com This technique would definitively link the ¹H signals for H4 and H6 to their corresponding ¹³C signals (C4 and C6). It would also show correlations between the aldehyde proton and the C1-carbonyl carbon, and the methoxy protons with the C3-methoxy carbon. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons, which is essential for piecing together the molecular skeleton. youtube.com Key expected correlations include:

The aldehyde proton (H1) showing correlations to the aromatic carbons C2 and C6.

The methoxy protons showing a strong correlation to the C3 carbon.

The aromatic proton H4 showing correlations to C2, C5, and C6.

The aromatic proton H6 showing correlations to C1, C2, and C4.

NOESY (Nuclear Overhauser Effect SpectroscopY): This experiment identifies protons that are close in space, regardless of whether they are coupled through bonds. A NOESY spectrum would be expected to show a correlation between the aldehyde proton and the H6 proton, and between the methoxy protons and the H4 proton, confirming the substitution pattern around the aromatic ring.

¹⁹F NMR Spectroscopy for Fluorine Environment Analysis

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds. In this case, the ¹⁹F NMR spectrum would consist of a single resonance, as there is only one fluorine atom in the molecule. This signal would appear as a doublet of doublets, resulting from coupling to the ortho proton (H4) and the meta proton (H6). The chemical shift of fluorine is sensitive to its electronic environment and would provide further confirmation of the structure.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and their local environment.

Characteristic Absorption Bands and Functional Group Identification

The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to its various functional groups.

O-H Stretch: A broad and intense absorption band is expected in the IR spectrum between 3200-3400 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl group. Its broadness suggests involvement in hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aldehydic C-H stretch gives rise to two weaker bands near 2850 cm⁻¹ and 2750 cm⁻¹. The methoxy C-H stretches are found just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band corresponding to the aldehyde carbonyl stretch is expected around 1660-1680 cm⁻¹. The position of this band is lowered from a typical aldehyde (1720-1740 cm⁻¹) due to conjugation with the aromatic ring and intramolecular hydrogen bonding with the C2-hydroxyl group.

C=C Stretches: Aromatic ring C=C stretching vibrations result in several bands in the 1450-1600 cm⁻¹ region.

C-O Stretches: The C-O stretching vibrations for the aryl ether (methoxy group) and the phenol (B47542) are expected in the 1200-1300 cm⁻¹ region.

C-F Stretch: A strong absorption band due to the C-F stretch is typically found in the 1200-1250 cm⁻¹ range.

Table 2: Predicted Vibrational Frequencies for this compound This table contains interactive elements. You can sort the data by clicking on the column headers.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (H-bonded) | 3200 - 3400 | Strong, Broad |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H stretch (OCH₃) | 2950 - 2990 | Medium |

| Aldehyde C-H stretch | 2820 - 2880 & 2720 - 2780 | Weak |

| C=O stretch (H-bonded, conjugated) | 1660 - 1680 | Strong |

| Aromatic C=C stretch | 1580 - 1610, 1450 - 1500 | Medium-Strong |

| C-O stretch | 1200 - 1300 | Strong |

Conformational Analysis via Vibrational Modes

The vibrational spectrum is sensitive to the molecule's conformation, particularly with respect to the orientation of the aldehyde and hydroxyl groups. The presence of a strong intramolecular hydrogen bond between the C2-hydroxyl group and the oxygen of the C1-aldehyde group is strongly indicated by the significant shift of the O-H and C=O stretching frequencies. This hydrogen bond locks the aldehyde and hydroxyl groups in a planar conformation with the aromatic ring, forming a stable six-membered pseudo-ring. Any disruption to this conformation would result in noticeable shifts in these characteristic vibrational bands. The orientation of the methoxy group relative to the ring can also influence the fingerprint region of the spectrum (below 1500 cm⁻¹), although these effects are more subtle and often require computational analysis for definitive assignment.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. For this compound, the theoretical exact mass can be calculated based on its molecular formula, C₈H₇FO₃.

| Element | Atomic Mass | Count | Total Mass |

| Carbon (¹²C) | 12.000000 | 8 | 96.000000 |

| Hydrogen (¹H) | 1.007825 | 7 | 7.054775 |

| Fluorine (¹⁹F) | 18.998403 | 1 | 18.998403 |

| Oxygen (¹⁶O) | 15.994915 | 3 | 47.984745 |

| Total | 170.037923 |

This table presents the theoretical calculation of the monoisotopic mass.

Despite the theoretical calculations, a comprehensive search of scientific databases and literature did not yield any published experimental HRMS data for this compound that would confirm its elemental composition.

Fragmentation Pattern Analysis for Structural Insights

The analysis of fragmentation patterns in mass spectrometry offers valuable insights into the structural connectivity of a molecule. In a typical electron ionization (EI) mass spectrum of a substituted benzaldehyde (B42025), characteristic fragmentation pathways would be expected. For this compound, these would likely include:

Loss of a hydrogen atom ([M-H]⁺): Resulting in a fragment with m/z 169.

Loss of the formyl radical ([M-CHO]⁺): Leading to a fragment with m/z 141.

Loss of a methyl radical from the methoxy group ([M-CH₃]⁺): Producing a fragment at m/z 155.

Subsequent loss of carbon monoxide (CO) from the formyl-loss fragment.

However, specific experimental mass spectra detailing the fragmentation pattern and relative abundances of the fragments for this compound are not available in the reviewed literature.

X-ray Crystallography for Solid-State Structure Determination of the Compound and its Cocrystals

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding and crystal packing.

A diligent search of crystallographic databases, including the Cambridge Structural Database (CSD), did not uncover any published single-crystal X-ray diffraction studies for this compound or any of its cocrystals. Consequently, there is no experimental data available to describe its solid-state structure.

Chiroptical Spectroscopy (e.g., ECD, ORD) if Chiral Derivatives are Relevant

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are employed to study chiral molecules. These methods provide information about the absolute configuration and conformational properties of enantiomers.

The parent compound, this compound, is achiral and therefore would not exhibit a chiroptical response. The relevance of this section is contingent on the synthesis and characterization of chiral derivatives. The conducted literature review did not identify any studies reporting the preparation or chiroptical analysis of chiral derivatives of this compound. As such, no data is available for this section.

Computational and Theoretical Investigations of 5 Fluoro 2 Hydroxy 3 Methoxybenzaldehyde

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are instrumental in providing a detailed understanding of the molecular geometry and electronic properties of 5-Fluoro-2-hydroxy-3-methoxybenzaldehyde at the atomic level.

Density Functional Theory (DFT) is a robust computational method used to investigate the structural and electronic properties of molecules. For this compound, DFT calculations, likely employing a basis set such as B3LYP/6-311++G(d,p), would be used to determine the most stable conformational isomers. bohrium.comresearchgate.net The primary conformational variability in this molecule arises from the orientation of the hydroxyl and methoxy (B1213986) groups relative to the aldehyde functional group. Intramolecular hydrogen bonding between the hydroxyl hydrogen and the carbonyl oxygen of the aldehyde is anticipated to be a significant stabilizing factor, influencing the planarity of the molecule. The relative energies of different conformers would be calculated to identify the global minimum energy structure, which represents the most populated conformation at equilibrium.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Hydrogen Bond Length (Å) |

|---|---|---|---|

| Planar, Intramolecular H-bond | 0.00 | O=C-C-O(H): ~0, C-C-O-CH3: ~180 | ~1.8 - 2.0 |

| Non-planar, Hydroxyl rotated | +5-7 | O=C-C-O(H): ~180 | N/A |

| Non-planar, Methoxy rotated | +3-5 | C-C-O-CH3: ~90 | ~1.8 - 2.0 |

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the oxygen atoms of the hydroxyl and methoxy groups, which are electron-rich centers. The LUMO is likely to be concentrated on the carbonyl group of the aldehyde, which is an electron-deficient site. sciforum.net

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.5 to -2.5 |

| HOMO-LUMO Energy Gap (ΔE) | 4.5 to 5.5 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map of this compound would illustrate the regions of negative potential (electron-rich) in red and positive potential (electron-poor) in blue. The most negative potential is expected to be located around the carbonyl oxygen atom, indicating its susceptibility to electrophilic attack. The hydrogen atom of the hydroxyl group would exhibit a region of positive potential, making it a likely site for nucleophilic interaction. The fluorine atom, being highly electronegative, will also contribute to a region of negative potential. This analysis provides insights into the molecule's intermolecular interactions and reactive behavior. researchgate.net

Prediction and Validation of Spectroscopic Properties through Computational Methods

Computational methods can accurately predict various spectroscopic properties of this compound, which can then be validated against experimental data. Theoretical calculations of infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra are commonly performed using DFT. bohrium.com The calculated vibrational frequencies in the IR spectrum can be assigned to specific functional groups, aiding in the interpretation of experimental spectra. researchgate.net Similarly, the chemical shifts in ¹H and ¹³C NMR spectra can be computed and compared with experimental values to confirm the molecular structure. wseas.com Time-dependent DFT (TD-DFT) is employed to predict the electronic transitions observed in the UV-Vis spectrum. sciforum.net

| Spectroscopic Technique | Predicted Data | Hypothetical Experimental Data |

|---|---|---|

| FT-IR (cm⁻¹) | ν(O-H): ~3400, ν(C=O): ~1650, ν(C-F): ~1200 | ν(O-H): ~3410, ν(C=O): ~1655, ν(C-F): ~1205 |

| ¹H NMR (ppm) | δ(CHO): ~9.8, δ(OH): ~11.0, δ(Ar-H): ~6.8-7.2, δ(OCH₃): ~3.9 | δ(CHO): ~9.85, δ(OH): ~11.02, δ(Ar-H): ~6.85-7.25, δ(OCH₃): ~3.92 |

| UV-Vis (nm) | λmax: ~260, ~330 | λmax: ~262, ~335 |

Reaction Pathway Modeling and Transition State Analysis for Transformations Involving the Compound

Computational modeling can be used to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the transition states and intermediates, thereby elucidating the reaction pathway. For instance, the mechanism of Schiff base formation, a common reaction for benzaldehydes, could be modeled. This would involve calculating the activation energies for the nucleophilic attack of an amine on the carbonyl carbon and the subsequent dehydration step. Such studies provide valuable insights into the kinetics and thermodynamics of the reaction, helping to understand and predict the chemical behavior of the compound in various transformations.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

Molecular dynamics (MD) simulations can provide a dynamic picture of this compound's behavior in different environments, such as in various solvents or in the presence of other molecules. MD simulations would reveal how the solvent molecules arrange around the solute and how intermolecular interactions, such as hydrogen bonding with protic solvents, influence the compound's conformation and reactivity. By simulating the system over time, it is possible to study the dynamic nature of these interactions and their impact on the compound's properties. These simulations are particularly useful for understanding the behavior of the molecule in biological systems or in solution-phase reactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Scaffolds Incorporating the this compound Moiety

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies on this compound were not found, extensive research has been conducted on structurally related scaffolds, such as substituted benzaldehydes and other phenolic compounds. These studies provide valuable insights into the structural features that are crucial for various biological activities and offer a framework for the potential application of QSAR in designing novel bioactive molecules based on the this compound moiety.

The general form of a QSAR model can be expressed as:

Activity = f (Physicochemical properties and/or Structural properties) + error nih.gov

This relationship is developed by correlating molecular descriptors, which are numerical representations of molecular properties, with the observed biological activity. scienceopen.com These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological parameters.

QSAR Studies on Substituted Benzaldehydes

Substituted benzaldehydes are a well-studied class of compounds with a wide range of biological activities, including antimicrobial and enzyme inhibitory effects. QSAR studies on these derivatives have been instrumental in identifying the key structural requirements for their activity.

For instance, a 2D-QSAR study on a series of 5-(substituted benzaldehyde) thiazolidine-2,4-dione derivatives against Staphylococcus aureus revealed a strong correlation between the antimicrobial activity and certain molecular descriptors. jmaterenvironsci.com The study utilized Principal Component Analysis (PCA) to select relevant descriptors and Multiple Linear Regression (MLR) to build the QSAR model. jmaterenvironsci.com The resulting model demonstrated good predictive ability, with a high correlation coefficient (R=0.981) and explained variance (R²=0.963). jmaterenvironsci.com This suggests that electronic and topological properties of the substituents on the benzaldehyde (B42025) ring play a significant role in their antibacterial action.

Another study focused on the synthesis and QSAR analysis of new 2-phenylethenylbenzothiazolium salts derived from substituted benzaldehydes. nih.gov The QSAR models developed in this research helped to elucidate the structural characteristics that govern the antimicrobial activity of these compounds. nih.gov

The following table summarizes the findings of a representative QSAR study on antimicrobial benzaldehyde derivatives:

| Compound Series | Biological Activity | Statistical Method | Key Findings | Statistical Parameters |

| 5-(substituted benzaldehyde) thiazolidine-2,4-dione derivatives | Antimicrobial against Staphylococcus aureus | PCA, MLR | The model indicated a strong correlation between antimicrobial activity and selected molecular descriptors. | R = 0.981, R² = 0.963, R²adj = 0.953 |

Table 1: Summary of a 2D-QSAR study on antimicrobial benzaldehyde derivatives. jmaterenvironsci.com

QSAR Studies on Phenolic Compounds

The phenolic moiety, a key feature of this compound, is known to be crucial for various biological activities, particularly antioxidant and enzyme inhibitory effects. Numerous QSAR studies have been performed on diverse classes of phenolic compounds to understand the structural basis of their activity.

A QSAR analysis of 22 phenolic compounds as inhibitors of the angiotensin-converting enzyme (ACE) highlighted the importance of the number and position of hydroxyl groups on the benzene ring. nih.gov The study found that an increased number of hydroxyl groups generally leads to higher inhibitory activity, while the substitution of hydroxyl groups with methoxy groups tends to decrease it. nih.gov This provides a rationale for the potential activity of the this compound scaffold, which contains both hydroxyl and methoxy substituents.

Furthermore, QSAR models have been developed to predict the antioxidant potential of phenolic compounds. mdpi.comnih.gov These models often employ descriptors related to the ease of hydrogen atom donation from the phenolic hydroxyl group, such as the bond dissociation enthalpy (BDE), as well as electronic parameters that describe the stability of the resulting phenoxyl radical. scienceopen.com A study on the anti-DPPH radical activity of phenolic compounds established a correlation with drug-likeness, molecular fingerprints, and various physicochemical, topological, and electronic properties. nih.govresearchgate.net

The following table presents a summary of a QSAR study on the enzyme inhibitory activity of phenolic compounds:

| Compound Class | Biological Activity | Key Findings |

| Phenolic acids and flavonoids | Angiotensin-converting enzyme (ACE) inhibition | The number of hydroxyl groups on the benzene ring is crucial for activity. Substitution of hydroxyl with methoxy groups decreased activity. nih.gov |

Table 2: Key findings from a QSAR study on the ACE inhibitory effects of phenolic compounds. nih.gov

3D-QSAR Approaches: CoMFA and CoMSIA

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the 3D properties of the molecules. slideshare.netsci-hub.st These techniques are particularly useful when the three-dimensional structure of the biological target is known or can be modeled.

In a 3D-QSAR study, molecules are aligned in 3D space, and their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated. researchgate.net These fields are then correlated with the biological activity using statistical methods like Partial Least Squares (PLS). The results are often visualized as contour maps, which indicate regions where modifications to the molecular structure are likely to increase or decrease activity.

For scaffolds related to this compound, 3D-QSAR studies on benzamide-type antibacterial inhibitors have demonstrated the utility of CoMFA and CoMSIA in designing new bioactive molecules. nih.gov These studies provide a rational guide for modifying the steric, electrostatic, hydrophobic, and hydrogen-bonding properties of the pharmacophore to enhance activity. nih.gov The statistical robustness of these models, with high predictive r² values, underscores their reliability in guiding drug design. nih.gov

The following table summarizes the parameters of a representative 3D-QSAR study:

| Methodology | Biological Target | Key Findings | Statistical Parameters |

| CoMFA and CoMSIA | FtsZ protein (antibacterial) | Provided a rational guide for modifying steric, electrostatic, hydrophobic, and hydrogen-bonding properties to generate new bioactive molecules. | CoMFA (r²pred = 0.974), CoMSIA (r²pred = 0.980) |

Table 3: Summary of a 3D-QSAR study on benzamide-type antibacterial inhibitors. nih.gov

Derivatization and Functionalization Strategies for 5 Fluoro 2 Hydroxy 3 Methoxybenzaldehyde

Design and Synthesis of Novel 5-Fluoro-2-hydroxy-3-methoxybenzaldehyde Derivatives

The design and synthesis of novel derivatives of this compound are primarily driven by the quest for new therapeutic agents and advanced materials. The presence of the fluorine atom is particularly noteworthy as it can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. Researchers utilize this compound as a scaffold to create diverse molecular architectures through various chemical transformations.

One common approach involves the synthesis of Schiff bases. These compounds are formed through the condensation reaction between the aldehyde group of this compound and a primary amine. This reaction is typically carried out in a suitable solvent like ethanol (B145695) and can be catalyzed by a few drops of acid. The resulting imine derivatives are valuable intermediates and have shown a wide range of biological activities.

Another significant strategy is the synthesis of metal complexes. The hydroxyl and aldehyde or imine functionalities can act as ligands to coordinate with various metal ions, forming stable complexes. For instance, copper(II) complexes of similar 5-fluorosalicylaldehyde derivatives have been synthesized and characterized, showing interesting biological profiles, including antioxidant properties and interactions with DNA. mdpi.com The synthesis of these complexes generally involves the reaction of a metal salt with the deprotonated ligand in a suitable solvent. mdpi.com

The versatility of this compound also extends to its use in the construction of heterocyclic compounds. For example, it can serve as a precursor for the synthesis of chromene derivatives, which are known to possess a variety of biological activities. These syntheses often involve multi-component reactions, highlighting the efficiency of this building block in generating molecular complexity.

Strategies for Chemical Modification of the Aldehyde Group

The aldehyde functional group is a highly reactive site for chemical modification in this compound. A variety of reactions can be employed to transform the aldehyde into other functional groups, thereby expanding the chemical space of its derivatives.

Condensation Reactions: The most common transformations of the aldehyde group involve condensation reactions. As mentioned, the formation of Schiff bases (imines) through reaction with primary amines is a cornerstone of its derivatization. nih.gov Furthermore, the Knoevenagel condensation with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, can be employed to synthesize α,β-unsaturated carbonyl compounds. These reactions are typically base-catalyzed and are fundamental in carbon-carbon bond formation.

Wittig Reaction: The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes. By reacting this compound with a phosphorus ylide, the carbonyl group can be converted into a carbon-carbon double bond. This strategy is particularly useful for introducing alkenyl substituents, which can be further functionalized. For instance, the Wittig reaction has been successfully applied to other fluorinated benzaldehydes for the synthesis of precursors to complex molecules like benzosuberone derivatives. ossila.com

Reduction and Oxidation: The aldehyde group can be readily reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165). Conversely, oxidation to a carboxylic acid can be achieved using oxidizing agents such as potassium permanganate (B83412) or chromic acid. These transformations provide access to derivatives with different electronic and steric properties.

Chemical Modifications of the Hydroxyl and Methoxy (B1213986) Moieties

The phenolic hydroxyl and methoxy groups on the aromatic ring of this compound offer additional sites for functionalization, allowing for the fine-tuning of the molecule's properties.

Modification of the Hydroxyl Group: The hydroxyl group can undergo O-alkylation and O-acylation reactions. O-alkylation, typically performed using an alkyl halide in the presence of a base, converts the hydroxyl group into an ether. Similarly, O-acylation with an acyl halide or anhydride (B1165640) yields an ester. These modifications can alter the hydrogen-bonding capabilities and lipophilicity of the resulting derivatives. The selective protection of hydroxyl groups is a key strategy in multi-step syntheses, and various protecting groups can be introduced at this position.

Modification of the Methoxy Group: The methoxy group is generally more stable than the hydroxyl group but can be cleaved under harsh conditions to yield a dihydroxy derivative. This demethylation can be achieved using strong acids like hydrobromic acid or Lewis acids such as boron tribromide. The resulting catechol derivatives can then be further functionalized at both hydroxyl positions.

Introduction of Additional Functional Groups onto the Aromatic Ring System

The aromatic ring of this compound can be further functionalized through electrophilic and nucleophilic aromatic substitution reactions, although the existing substituents will direct the position of the incoming group.

Electrophilic Aromatic Substitution: The hydroxyl and methoxy groups are activating, ortho-, para-directing groups, while the aldehyde and fluoro groups are deactivating, meta- and ortho-, para-directing groups, respectively. The interplay of these directing effects will determine the regioselectivity of electrophilic substitution. For instance, nitration of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) with nitric acid in acetic acid yields 5-nitrovanillin, indicating that the position ortho to the hydroxyl group and meta to the aldehyde is susceptible to electrophilic attack. nih.gov A similar outcome would be expected for the fluorinated analog. Halogenation reactions, such as bromination, would also be expected to occur at the vacant position on the ring.

Nucleophilic Aromatic Substitution: While less common, nucleophilic aromatic substitution can occur on highly electron-deficient aromatic rings. The presence of the electron-withdrawing aldehyde and fluoro groups could potentially facilitate such reactions under specific conditions, especially if a good leaving group is present on the ring.

Regioselective Synthesis of Substituted Analogs

The regioselective synthesis of substituted analogs of this compound is crucial for establishing structure-activity relationships of its derivatives. The directing effects of the existing substituents play a pivotal role in controlling the position of newly introduced functional groups during aromatic substitution reactions.

For instance, in electrophilic substitution reactions, the position C-6 (ortho to the hydroxyl group and meta to the aldehyde and fluoro groups) is the most likely site of substitution due to the strong activating and directing effect of the hydroxyl group. This allows for the regioselective introduction of nitro, halo, or alkyl groups at this position.

Applications of 5 Fluoro 2 Hydroxy 3 Methoxybenzaldehyde As a Synthetic Building Block

Role in Natural Product Synthesis and Analogue Preparation

The structural complexity of natural products often requires versatile and specifically functionalized building blocks for their total synthesis or for the preparation of simplified, biologically active analogues. Although fluorinated benzaldehydes can serve as important synthons, there is currently no available research literature that describes the utilization of 5-Fluoro-2-hydroxy-3-methoxybenzaldehyde in the synthesis of any natural product or its analogues.

Utilization in Polymer and Material Science (e.g., as a monomer or cross-linking agent)

Phenolic aldehydes can be employed in polymer chemistry, for instance, in the formation of phenolic resins or as monomers for specialty polymers where the aldehyde and hydroxyl functionalities can participate in polymerization or cross-linking reactions. However, an examination of the literature on polymer and material science does not provide any instances where this compound has been used as a monomer, a cross-linking agent, or in any other capacity for the development of new materials.

Development of Ligands for Coordination Chemistry and Organometallic Catalysis

The ortho-hydroxybenzaldehyde moiety is a classic structural motif for the synthesis of Schiff base ligands, which are pivotal in coordination chemistry and catalysis. The phenolic oxygen and the imine nitrogen (formed by condensation with an amine) can chelate to a metal center. While this is a common application for salicylaldehyde (B1680747) and its derivatives, no specific studies were found that report the synthesis of ligands derived from this compound or their subsequent use in forming metal complexes for coordination chemistry or organometallic catalysis.

Mechanistic Insights into the Biological Activity of 5 Fluoro 2 Hydroxy 3 Methoxybenzaldehyde Derivatives

Structure-Activity Relationship (SAR) Studies of Functionalized Analogues

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For derivatives of 5-fluoro-2-hydroxy-3-methoxybenzaldehyde, the key structural features—the salicylaldehyde (B1680747) core, the fluorine atom at the C5 position, and the methoxy (B1213986) group at the C3 position—each play a significant role in modulating biological effects.

The salicylaldehyde moiety (2-hydroxybenzaldehyde) is a common scaffold in medicinal chemistry, known for its ability to form Schiff bases and chelate metal ions. The phenolic hydroxyl group and the adjacent aldehyde are critical for the activity of many salicylaldehyde-derived compounds. For instance, in a series of salicylaldehyde isonicotinoyl hydrazone (SIH) analogs, the phenolic ring was essential for iron chelation and antioxidant activity. scispace.com

The fluorine atom (at C5) provides unique properties due to its high electronegativity, small size, and ability to form strong carbon-fluorine bonds. Fluorine substitution can enhance metabolic stability, improve membrane permeability, and increase binding affinity by altering the electronic nature of the aromatic ring. chemimpex.comresearchgate.net In studies of fluorinated sialic acid inhibitors, the degree of fluorination had a clear impact on inhibitory potency. nih.gov For 5-fluoro-2-oxindole derivatives, the presence of the 5-fluoro group was part of a scaffold that yielded potent α-glucosidase inhibitors. nih.gov

By analyzing analogues, it can be inferred that functionalization of the this compound core, particularly at the aldehyde position to form hydrazones or Schiff bases, is a promising strategy. The interplay between the electron-withdrawing fluorine and the electron-donating hydroxyl and methoxy groups likely creates a unique electronic environment that can be exploited for targeted biological activity.

Table 1: Inferred Structure-Activity Relationships of Functionalized Analogues

| Modification on Core Scaffold | Predicted Impact on Activity | Rationale based on Analogues |

|---|---|---|

| Aldehyde Group (e.g., formation of Schiff bases, hydrazones) | Potentially high impact on bioactivity | The aldehyde is a reactive handle for creating diverse derivatives with anticancer and chelation properties. scispace.commdpi.com |

| Hydroxyl Group (C2) (e.g., etherification) | Likely to decrease or alter activity | The hydroxyl group is crucial for chelation and often involved in key hydrogen bonding with biological targets. scispace.com |

| Methoxy Group (C3) (e.g., replacement or demethylation) | Modulates electronic properties and potency | The position and presence of methoxy groups significantly affect anticancer selectivity and potency. mdpi.com |

| Fluorine Group (C5) (e.g., replacement with other halogens) | Modulates metabolic stability and binding affinity | Fluorine substitution is a common strategy to enhance pharmacokinetic properties and biological activity. chemimpex.comnih.gov |

Molecular Target Identification and Binding Mechanism Investigations

Identifying the molecular targets and understanding the binding mechanisms of this compound derivatives are essential for elucidating their biological function. While direct targets for this specific compound are not established, molecular docking and in-silico studies of structurally similar o-vanillin and salicylaldehyde derivatives provide significant insights into potential interactions.

Potential Molecular Targets: Research on o-vanillin derivatives has identified several potential targets, including:

Kinases: Copper(II) complexes of an o-vanillin-derived ligand showed remarkable binding affinity against EGFR kinase and TRK receptor molecules in molecular docking studies, suggesting a role in anticancer activity by inhibiting signaling pathways crucial for cell proliferation. rsc.org

DNA: Organotin(IV) compounds derived from o-vanillin Schiff bases have demonstrated strong DNA binding affinity. nih.gov Molecular docking simulations suggest these compounds interact with DNA via groove-binding, which can interfere with DNA replication and transcription processes. nih.gov

Bacterial Enzymes: Vanillin-derived 1,2,3-triazoles have been investigated as inhibitors of bacterial DNA synthesis, with docking studies suggesting a good fit within the active site of the target protein (PDB ID: 4GQQ). nih.gov

Viral Enzymes: Modified vanillin (B372448) derivatives have been docked against the main protease (MPro) and RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, indicating potential as viral enzyme inhibitors. biointerfaceresearch.com

Binding Mechanism Insights: The binding of these derivatives to their targets is typically governed by a combination of non-covalent interactions:

Hydrogen Bonding: The phenolic hydroxyl group is a key hydrogen bond donor, while the aldehyde and methoxy oxygens can act as acceptors. These interactions are critical for orienting the ligand within the binding pocket.

Hydrophobic Interactions: The aromatic ring of the benzaldehyde (B42025) scaffold frequently engages in π-π stacking or hydrophobic interactions with amino acid residues in the target protein's active site.

Coordination Bonds: When derivatized into Schiff bases, the core structure can coordinate with metal ions, and these complexes can then interact with biological macromolecules like DNA. rsc.orgnih.gov

Molecular docking studies on vanillin-triazole hybrids showed good binding energies, indicating stable interactions within the target protein's active site. nih.gov The specific conformation and interactions are determined by the nature of the substituents on the core scaffold, reinforcing the importance of the SAR discussed previously.

Enzyme Inhibition Studies (Mechanistic Focus)

The this compound scaffold is a promising starting point for the development of enzyme inhibitors. The fluorine substituent, in particular, can be mechanistically advantageous in enzyme inhibition. researchgate.net Studies on related fluorinated and non-fluorinated analogues provide a basis for understanding potential inhibitory mechanisms.

Mechanism of Inhibition: Derivatives can act as enzyme inhibitors through several mechanisms:

Competitive Inhibition: Where the inhibitor molecule binds to the active site of the enzyme, preventing the substrate from binding.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. This was observed in studies of 5-fluoro-2-oxindole derivatives, which were found to be reversible, mixed-type inhibitors of α-glucosidase. nih.gov

Irreversible Inhibition: The inhibitor forms a stable, often covalent, bond with the enzyme. The fluorine atom can play a role here by stabilizing transition states or trapping enzyme-inhibitor complexes. researchgate.net

Examples from Analogous Compounds:

α-Glucosidase Inhibition: A series of 5-fluoro-2-oxindole derivatives were synthesized and showed potent inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. Several compounds had IC50 values significantly lower than the reference drug acarbose, demonstrating their potential as antidiabetic agents. Kinetic studies revealed a reversible and mixed-type inhibition mechanism. nih.gov

Aldehyde Dehydrogenase (ALDH) Inhibition: Benzyloxybenzaldehyde derivatives have been designed as selective inhibitors for ALDH1A3, an enzyme implicated in cancer stem cells. These compounds were strategically developed to be recognized as substrates, forming a stable enzyme-ligand complex that leads to inhibition. mdpi.com

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: Various compounds incorporating phenol (B47542) derivatives have been developed as dual inhibitors of COX-2 and 5-LOX, enzymes central to the inflammatory pathway. mdpi.com

The presence of the fluorine atom in the this compound moiety could enhance its potential as an enzyme inhibitor by increasing the acidity of the phenolic proton or by participating in specific interactions within an enzyme's active site.

Table 2: Enzyme Inhibition Data for Structurally Related Compounds

| Compound Class | Target Enzyme | IC50 Values | Inhibition Type | Reference |

|---|---|---|---|---|

| 5-Fluoro-2-oxindole derivatives | α-Glucosidase | 35.83 - 56.87 µM | Reversible, Mixed-type | nih.gov |

| Benzyloxybenzaldehyde derivatives | ALDH1A3 | >70% inhibition at 10 µM | Substrate-like | mdpi.com |

Cell-Based Assays for Mechanistic Pathway Elucidation

Cell-based assays are indispensable for understanding the biological effects of compounds in a physiologically relevant context. nuvisan.com They help to elucidate the mechanism of action, identify affected cellular pathways, and assess cytotoxicity. For derivatives of this compound, various assays using analogues have shed light on their potential anticancer and anti-glycation activities.

Anticancer Pathway Elucidation:

Cell Viability and Cytotoxicity Assays (MTT Assay): This is a common first step to determine the concentration-dependent effect of a compound on cell proliferation. For Cu(II) complexes derived from o-vanillin, MTT assays on PANC-1 pancreatic cancer cells revealed low IC50 values (2.8-4.1 µM), indicating potent anticancer activity. Importantly, these complexes showed significantly lower toxicity toward normal pancreatic cells, suggesting some level of selectivity. rsc.org

Cell Cycle Analysis: To understand how a compound inhibits proliferation, flow cytometry is used to analyze the cell cycle distribution. The aforementioned Cu(II) complexes were found to arrest PANC-1 cells in the G2/M phase, which often precedes apoptosis, and led to an increase in the sub-G1 population, indicative of apoptotic cell death. rsc.org

Apoptosis Induction: Mechanistic studies on organotin(IV) compounds from o-vanillin Schiff bases showed they induced the production of reactive oxygen species (ROS) in bladder cancer cells, leading to apoptosis after 24 hours of treatment. nih.gov

Other Mechanistic Assays:

Anti-glycation Assays: Glycation is the non-enzymatic reaction between sugars and proteins, leading to advanced glycation end-products (AGEs) implicated in diabetic complications. Nitro vanillin derivatives were screened for in-vitro anti-glycation activity, with several analogues showing significant effects compared to the rutin (B1680289) standard. dergipark.org.tr

These cell-based studies demonstrate that derivatives of the core scaffold can modulate fundamental cellular processes like cell cycle progression, apoptosis, and ROS production, which are central to diseases like cancer.

Design of Bioactive Scaffolds Incorporating the this compound Moiety

A bioactive scaffold is a core molecular structure that can be systematically modified to create a library of compounds with specific biological activities. numberanalytics.com The this compound moiety, with its distinct electronic and steric properties, serves as an excellent starting point for designing novel bioactive scaffolds.

Design Strategies: The aldehyde group is a versatile functional handle for elaboration into more complex structures. Common synthetic strategies include:

Schiff Base Formation: Condensation of the aldehyde with various primary amines yields Schiff bases. These products can act as ligands for metal ions, leading to metallodrugs with potential applications in cancer therapy or as imaging agents. nih.gov

Hydrazone Synthesis: Reaction with hydrazides produces hydrazones, a class of compounds known for a wide range of biological activities, including anticancer, anticonvulsant, and antimicrobial effects. Salicylaldehyde-derived hydrazones are particularly noted for their metal-chelating and antioxidant properties. scispace.commdpi.com

Triazole Synthesis via Click Chemistry: The aldehyde can be converted to an azide (B81097) or alkyne, which can then participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This "click chemistry" approach allows for the efficient synthesis of 1,2,3-triazole-containing scaffolds, which have shown promise as antibacterial agents. nih.gov

Multi-component Reactions: The aldehyde can be a component in reactions like the Biginelli or Hantzsch reactions to build complex heterocyclic scaffolds, such as dihydropyrimidines or pyridines, which are prevalent in many approved drugs.

Applications in Tissue Engineering and Drug Delivery: Beyond discrete small molecules, the bioactive moiety can be incorporated into larger systems. Bioactive scaffolds in tissue engineering are designed to support cell growth and regeneration. news-medical.net While not directly studied, a molecule with antioxidant or anti-inflammatory properties derived from this compound could potentially be integrated into polymer scaffolds to create a more favorable microenvironment for tissue repair. news-medical.net

By leveraging the unique combination of the salicylaldehyde core, the methoxy group, and the fluorine atom, medicinal chemists can design and synthesize diverse libraries of compounds built upon this scaffold to explore a wide range of therapeutic targets.

Future Directions and Emerging Research Avenues for 5 Fluoro 2 Hydroxy 3 Methoxybenzaldehyde

Exploration of Novel and Efficient Synthetic Methodologies

The development of novel and efficient synthetic routes for 5-Fluoro-2-hydroxy-3-methoxybenzaldehyde and its derivatives is a primary focus of future research. While established methods exist, there is a continuous drive towards greener, more sustainable, and economically viable processes.

Key areas of exploration include:

Green Chemistry Approaches: Future synthetic strategies will likely prioritize the use of environmentally benign reagents and solvents. Methodologies such as biocatalysis, which utilizes enzymes or whole-cell systems, and microwave-assisted synthesis are being explored to reduce reaction times, energy consumption, and waste generation. scielo.org.mx For instance, the bioreduction of aromatic aldehydes using extracts from plants like Aloe vera presents a green alternative to traditional reducing agents. scielo.org.mx Similarly, the development of catalytic fractionation and ozonolysis processes for producing aromatic aldehydes from biomass feedstocks represents a significant step towards sustainable chemical manufacturing. rsc.orgrsc.org

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processes, including improved safety, scalability, and product consistency. The application of flow chemistry to the synthesis of this compound could lead to more efficient and automated production methods.

Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis. nih.govacs.org Future research will likely explore its application in the C-H functionalization of precursors to introduce the fluoro, hydroxyl, and methoxy (B1213986) groups with high selectivity, potentially simplifying synthetic routes. nih.govacs.org

Development of Advanced Catalytic Systems for Transformations Involving the Compound

The aldehyde functional group in this compound is a versatile handle for a wide range of chemical transformations. The development of advanced catalytic systems will be crucial for unlocking new reactivity and enabling the synthesis of complex derivatives.

Future research in this area will likely focus on:

Asymmetric Catalysis: The synthesis of chiral derivatives of this compound is of significant interest for applications in medicinal chemistry and materials science. The development of novel chiral catalysts, including organocatalysts and metal-based catalysts, will be essential for achieving high enantioselectivity in reactions such as asymmetric fluorination of the aldehyde. princeton.edu

Photoredox Catalysis for C-H Functionalization: As mentioned, photoredox catalysis can be employed for the direct functionalization of C-H bonds. nih.govacs.org This strategy could be used to introduce additional functional groups onto the aromatic ring of this compound, providing access to a diverse range of novel compounds. This approach has been demonstrated for the C-H acylation of indoles with benzaldehydes. acs.org

Dual Catalysis: The combination of two different catalytic cycles in a single reaction vessel, known as dual catalysis, can enable transformations that are not possible with a single catalyst. Future work may explore the use of dual catalytic systems, for example, combining photoredox catalysis with transition metal catalysis, for the functionalization of this compound. beilstein-journals.org

High-Throughput Screening in Derivatization Research and Library Synthesis

To explore the vast chemical space accessible from this compound, high-throughput screening (HTS) methodologies will be indispensable. HTS allows for the rapid synthesis and evaluation of large libraries of compounds, accelerating the discovery of new molecules with desired properties.

Future directions in this area include:

Automated Synthesis Platforms: The integration of robotic systems for automated synthesis will be key to generating large and diverse libraries of derivatives. sigmaaldrich.com These platforms can perform reactions, purifications, and analyses with minimal human intervention, significantly increasing the efficiency of library synthesis. sigmaaldrich.comchemrxiv.org

Miniaturization and Parallel Synthesis: The use of microplate formats and other miniaturized reaction systems allows for the parallel synthesis of thousands of compounds simultaneously, reducing reagent consumption and waste.

On-Bead and In-Solution Screening: The development of efficient on-bead and in-solution screening assays will be crucial for rapidly identifying active compounds within large libraries. nih.gov These assays can be designed to evaluate a wide range of properties, including biological activity and material performance.

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. These computational tools can be used to predict reaction outcomes, design novel molecules, and optimize synthetic routes.

For this compound, future applications of AI and ML include:

Predictive Modeling of Reactivity and Properties: ML models can be trained on existing chemical data to predict the reactivity of this compound in various reactions and to forecast the physicochemical and biological properties of its derivatives. nih.govrsc.org This can help to prioritize synthetic targets and reduce the number of unsuccessful experiments.

De Novo Drug Design: AI-driven generative models can design novel molecules with desired properties, such as high binding affinity to a specific biological target. nih.gov These models can be used to design new drug candidates based on the this compound scaffold.

Reaction Optimization and Synthesis Planning: AI algorithms can analyze vast reaction databases to identify optimal reaction conditions and to propose novel synthetic routes for complex target molecules derived from this compound. nih.gov

Potential for Applications in Emerging Technologies and Interdisciplinary Research